molecular formula C25H35ClN6O2 B2731851 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione CAS No. 577959-72-9

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione

Cat. No. B2731851
CAS RN: 577959-72-9
M. Wt: 487.05
InChI Key: IMYPFWGZDYADNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

CP-154,526 acts as a selective antagonist of the 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, CP-154,526 is thought to reduce the effects of stress on the body, including anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that CP-154,526 can reduce anxiety-like behavior in animal models, as well as improve depressive symptoms. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of CP-154,526 is its selectivity for the 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione receptor, which allows for more targeted effects and reduced potential for off-target effects. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of CP-154,526. Some potential future directions include investigating its effects on other physiological systems, such as the immune system, and exploring its potential as a treatment for other disorders, such as addiction and obesity. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for use in experimental settings.

Synthesis Methods

The synthesis of CP-154,526 involves a series of chemical reactions starting with the condensation of 3-chlorophenylpiperazine with 3-methyl-7-nonyl-1,2,6,7-tetrahydro-8H-purine-2,6-dione. The resulting intermediate is then subjected to further chemical reactions to produce the final product.

Scientific Research Applications

CP-154,526 has been extensively studied for its potential therapeutic applications in a variety of fields, including psychiatry, neurology, and endocrinology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for anxiety disorders, depression, and post-traumatic stress disorder.

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN6O2/c1-3-4-5-6-7-8-9-13-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-16-14-30(15-17-31)20-12-10-11-19(26)18-20/h10-12,18H,3-9,13-17H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPFWGZDYADNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione

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